Cas no 1445769-55-0 (2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester)

2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester
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- Inchi: 1S/C16H20ClNO3/c17-15-12-13(8-9-18-15)6-7-16(19)21-11-3-10-20-14-4-1-2-5-14/h6-9,12,14H,1-5,10-11H2
- InChI Key: UQTRTZMQUOBULF-UHFFFAOYSA-N
- SMILES: C(OCCCOC1CCCC1)(=O)C=CC1C=CN=C(Cl)C=1
2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581096-0.05g |
3-(cyclopentyloxy)propyl 3-(2-chloropyridin-4-yl)prop-2-enoate |
1445769-55-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Additional information on 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester
Introduction to 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester (CAS No. 1445769-55-0)
2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester (CAS No. 1445769-55-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of acrylic acid with a unique substituent structure that includes a chloropyridine moiety and a cyclopentyloxy group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The molecular structure of 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester is characterized by its conjugated double bond system and the presence of the chloropyridine and cyclopentyloxy substituents. These features contribute to its stability and reactivity, which are crucial for its potential use in therapeutic applications. The chloropyridine moiety is particularly noteworthy due to its ability to interact with biological targets such as enzymes and receptors, while the cyclopentyloxy group enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution.
Recent studies have highlighted the potential of 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. These findings suggest that 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester has also shown potential as an antitumor agent. Preclinical studies have reported that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings have sparked interest in further investigating the anticancer properties of 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester, particularly in combination with other therapeutic agents.
The pharmacokinetic profile of 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester has also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and has a moderate plasma half-life, which allows for once-daily dosing regimens. Its high lipophilicity facilitates tissue penetration and distribution to target sites within the body. Additionally, metabolic stability studies have indicated that 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester is resistant to rapid degradation by hepatic enzymes, further enhancing its therapeutic potential.
Safety assessments have been conducted to evaluate the toxicity profile of 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester. Preclinical studies in animal models have demonstrated that it is well-tolerated at therapeutic doses with no significant adverse effects observed on major organs or systems. However, as with any new drug candidate, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
The synthesis of 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester involves a series of well-defined chemical reactions that can be optimized for large-scale production. Key steps include the formation of the chloropyridine intermediate through a substitution reaction followed by coupling with the cyclopentyloxy propyl alcohol using a suitable coupling reagent such as EDC or DCC. The final step involves the esterification reaction to form the target compound. These synthetic routes are robust and scalable, making it feasible to produce sufficient quantities for preclinical and clinical studies.
In conclusion, 2-Propenoic acid, 3-(2-chloro-4-pyridinyl)-, 3-(cyclopentyloxy)propyl ester (CAS No. 1445769-55-0) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory and antitumor therapies make it an exciting candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.
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